2-Bromo-3-methoxyisonicotinic acid
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Overview
Description
2-Bromo-3-methoxyisonicotinic acid (Br-MINA) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. Br-MINA is a derivative of isonicotinic acid, a compound that is commonly used in the synthesis of antituberculosis drugs. Br-MINA has been shown to have promising biological activity, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
- Novel Antioxidant Bromophenols: A study on novel bromophenols synthesized from benzoic acids and methoxylated bromophenols evaluated their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes. These compounds showed significant antioxidant activities and potent enzyme inhibition, suggesting potential for therapeutic applications in conditions involving oxidative stress and enzyme-related disorders (Öztaşkın et al., 2017).
Synthetic Methodologies and Chemical Reactivity
Synthesis of Natural Products
Research on the synthesis of cytotoxic compounds, 3-hydroxymollugin, and 3-methoxymollugin, from easily available brominated and methoxylated intermediates, highlights the importance of such compounds in the development of new therapeutic agents. This work demonstrates the chemical reactivity and potential applications of bromo- and methoxy-substituted compounds in synthesizing biologically active molecules (Sastry et al., 2010).
Industrial Process Scale-Up
A key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared using a scalable and cost-effective process. This research underscores the industrial relevance of bromo- and methoxy-substituted benzoic acids in the manufacture of therapeutic agents for diabetes therapy (Zhang et al., 2022).
DFT Studies and Molecular Analysis
- DFT Study on Bromo-methoxy Benzoic Acid: The structure, vibrational analysis, and chemical reactivity descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid were explored using DFT studies. This research provides insights into the molecular properties, reactivity, and potential applications of bromo- and methoxy-substituted benzoic acids in various scientific and industrial contexts (Yadav et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-methoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOOSBWNNDBPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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